8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationships

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1710833-88-7, MF C₁₁H₇FN₄O₂, MW 246.20 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[4,3-a]pyrazin-3-one class. This scaffold is recognized in medicinal chemistry as a versatile template for the design of adenosine receptor antagonists, kinase inhibitors, and DPP‑IV inhibitors.

Molecular Formula C11H7FN4O2
Molecular Weight 246.20 g/mol
Cat. No. B11780810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Molecular FormulaC11H7FN4O2
Molecular Weight246.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=NC=CN3C2=NNC3=O)F
InChIInChI=1S/C11H7FN4O2/c12-7-3-1-2-4-8(7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17)
InChIKeyODBJSTXGJIRTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one – Chemical Identity, Scaffold Class & Procurement Baseline


8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1710833-88-7, MF C₁₁H₇FN₄O₂, MW 246.20 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[4,3-a]pyrazin-3-one class . This scaffold is recognized in medicinal chemistry as a versatile template for the design of adenosine receptor antagonists, kinase inhibitors, and DPP‑IV inhibitors [1]. The compound features a 2-fluorophenoxy substituent at the 8-position of the fused triazolo-pyrazinone core, distinguishing it from more common 8-amino, 8-alkyl, or 8-alkoxy analogs. Commercial availability at ≥95% purity (e.g., AKSci, MolCore) positions it as a tractable starting material or fragment for structure–activity relationship (SAR) exploration .

Why 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Cannot Be Replaced by Arbitrary In-Class Analogs


Although the triazolo[4,3-a]pyrazin-3-one scaffold is shared by many bioactive molecules, small variations in the 8-position substituent profoundly alter molecular recognition. For example, 8-amino-2-aryl derivatives achieve nanomolar affinity for the hA₂A adenosine receptor (Kᵢ = 2.9–10 nM) through specific hydrogen-bonding interactions, whereas 8-alkoxy or 8-phenoxy congeners present entirely different electrostatic and steric profiles [1]. The 2-fluorophenoxy group introduces a moderately electron-withdrawing, lipophilic aromatic system capable of orthogonal halogen-bonding or hydrophobic contacts that are absent in amino, alkoxy, or unsubstituted phenyl analogs. Without direct comparative data, the substitution pattern implies that generic replacement—e.g., with 8-methoxy, 8-(4-fluorophenoxy), or 8-phenyl derivatives—would likely abrogate any target-specific interactions being exploited in a given SAR program. Consequently, procurement decisions must be guided by the specific aryloxy substitution required for the intended binding site topology or synthetic route.

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one – Quantitative Differentiation Evidence Against Closest Comparators


Substituent Electronic and Lipophilic Character Versus 8-Amino and 8-Methoxy Analogs

The 2-fluorophenoxy group at the 8-position provides a calculated cLogP of approximately 1.8–2.2 and a Hammett σₘ value of ~0.34 (fluorine contribution), compared to cLogP ≈ 0.5–0.8 and a hydrogen-bond-donating NH₂ for the 8-amino analog, and cLogP ≈ 1.0–1.3 with no aromatic ring for the 8-methoxy derivative [1]. These differences in lipophilicity and electronic character are critical for tuning blood–brain barrier permeability, CYP450 susceptibility, and target engagement in central nervous system programs.

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationships

Solid-State Structural Confirmation of the 8-Aryloxy Motif in a Related Triazolo[4,3-a]pyridine System

The X‑ray crystal structure of 11β‑HSD1 in complex with 3-[1-(4-chlorophenyl)cyclopropyl]-8-(2-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyridine (PDB 4IJV) reveals that the 2‑fluorophenoxy moiety occupies a defined hydrophobic pocket with the ortho‑fluorine atom positioned 3.2 Å from a backbone carbonyl, consistent with a weak C–H···F interaction [1]. Although the core differs by one nitrogen atom (pyridine vs. pyrazine), the binding mode confirms that the 2‑fluorophenoxy substituent can engage in specific, geometry‑dependent interactions not available to 4‑fluorophenoxy, 3‑fluorophenoxy, or unsubstituted phenoxy analogs.

Structural Biology X-ray Crystallography 11β-HSD1 Inhibition

Metabolic Soft-Spot Differentiation: 2-Fluorophenoxy vs. 4-Fluorophenoxy Blocking of Oxidative Metabolism

Fluorine substitution at the ortho position of a phenoxy ring can block CYP450-mediated hydroxylation more effectively than para substitution, while retaining greater metabolic lability than a trifluoromethyl group. In a class-level analysis of fluorophenoxy-containing heterocycles, 2-fluorophenoxy derivatives showed 30–50% lower intrinsic clearance in human liver microsomes compared to 4-fluorophenoxy isomers, attributed to steric shielding of the preferred site of oxidation [1]. The 8-(2‑fluorophenoxy)‑triazolo[4,3‑a]pyrazin‑3‑one is expected to benefit from this ortho‑fluorine effect relative to its para‑fluorinated counterpart.

Drug Metabolism CYP450 Metabolic Stability

High-Value Application Scenarios for 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Based on Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Shape-Diverse 8-Aryloxy Triazolo-Pyrazinone Core

In fragment-based screening cascades, the 2-fluorophenoxy substituent provides a distinct three-dimensional shape and electrostatic potential surface compared to 8-amino, 8-alkyl, or 8-phenyl fragments. The ortho-fluorine atom acts as both a weak hydrogen-bond acceptor and a metabolic blocking group, making this fragment suitable for libraries targeting CNS or metabolic enzymes where balanced lipophilicity (cLogP 1.8–2.2) is desired [1]. Its commercial availability at ≥95% purity supports immediate use in biophysical assays (SPR, NMR, X‑ray) without additional synthetic effort.

Structure-Guided Optimization of 11β-HSD1 or Related Short-Chain Dehydrogenase Inhibitors

Based on the crystallographic binding mode of the 2-fluorophenoxy motif in the 11β-HSD1 active site (PDB 4IJV), this compound can serve as a direct starting point for designing potent, selective inhibitors by replacing the pyridine core with a pyrazine to modulate hydrogen-bonding capacity and electron density [1]. The pyrazine nitrogen atoms may accept additional hydrogen bonds from the protein backbone or ordered water molecules, offering a differentiation route not accessible to the pyridine isostere.

Pharmacokinetic Tuning of DPP‑IV or Kinase Inhibitor Series Through ortho-Fluorophenoxy Introduction

For programs where the triazolo[4,3-a]pyrazine core is already established (e.g., DPP‑IV, c‑Met/VEGFR‑2), replacing a metabolically labile 8‑alkoxy or 8‑amino group with the 2‑fluorophenoxy moiety can predictively reduce oxidative clearance [1]. The ortho-fluorine shielding effect is expected to lower intrinsic clearance by 1.5–2 fold relative to 4‑fluorophenoxy or unsubstituted phenoxy analogs, extending the compound’s half-life in rodent or human microsome assays and improving its developability profile.

Synthetic Intermediate for Late-Stage Functionalization via SNAr or Cross-Coupling at the Pyrazine Ring

The electron-deficient pyrazine ring of 8-(2-fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is activated toward nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, while the 2-fluorophenoxy group remains intact under most reaction conditions [1]. This chemoselectivity allows medicinal chemists to diversify the scaffold at the 6- or 7-position without perturbing the key 2‑fluorophenoxy pharmacophore, enabling rapid parallel synthesis of analog libraries for SAR exploration.

Quote Request

Request a Quote for 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.